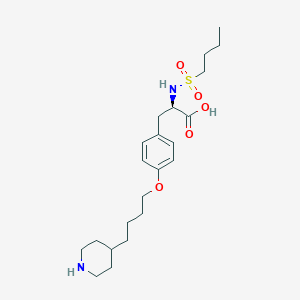![molecular formula C29H19BrN2 B12812506 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrazolo[5,1-a]isoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium (II) catalysts in the presence of copper (II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper (II) acetate and silver salt but in the presence of a carboxylate ligand under air .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biology: The compound exhibits biological activities such as anti-inflammatory and anti-hyperglycemic effects.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially treat certain neurological disorders . Additionally, as a CDC25B inhibitor, it can interfere with cell cycle regulation, which may have implications in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against HSV-1 and HSV-2.
Pyrazolopyrimidines: Known for their bioactivity, including anti-inflammatory and anti-cancer properties.
Pyrazolopyridines: Display various biological activities, including acting as melatonin receptor ligands.
Uniqueness
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring fused with an isoquinoline moiety allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C29H19BrN2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C29H19BrN2/c30-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)29-27(21-9-3-1-4-10-21)28(31-32(26)29)22-11-5-2-6-12-22/h1-19H |
InChI Key |
FGYUJXDFOXDSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=C(N3N=C2C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
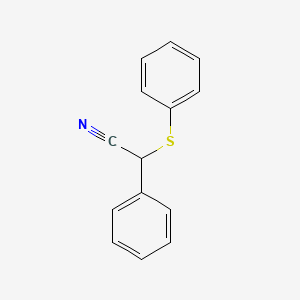

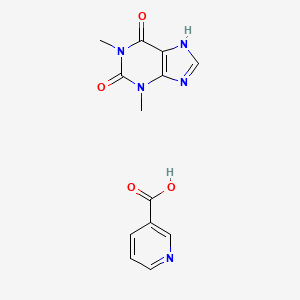
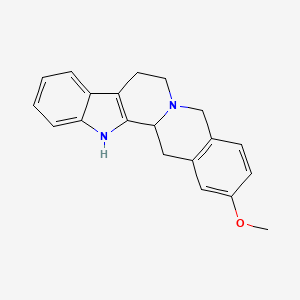
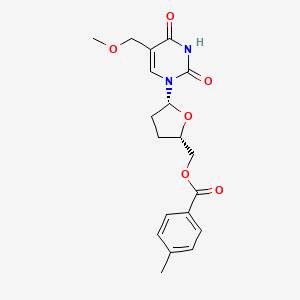
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
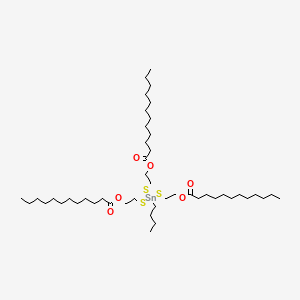
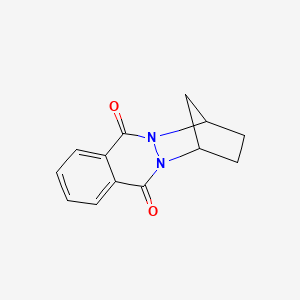
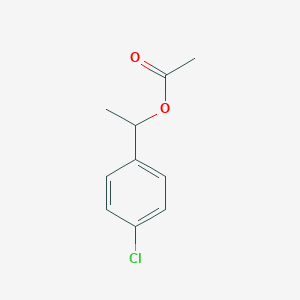
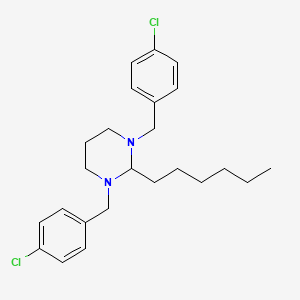
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
